molecular formula C10H12N4O B15358410 N-butyl-5-cyanopyrazine-2-carboxamide

N-butyl-5-cyanopyrazine-2-carboxamide

Cat. No.: B15358410
M. Wt: 204.23 g/mol
InChI Key: ZGOUSJHMZMKQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-5-cyanopyrazine-2-carboxamide is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It belongs to a class of pyrazine derivatives that are frequently investigated as key intermediates in the synthesis of novel therapeutic agents . Pyrazine carboxamide derivatives have been extensively studied for their antimycobacterial properties, with some analogues demonstrating significant activity against Mycobacterium tuberculosis ,

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

N-butyl-5-cyanopyrazine-2-carboxamide

InChI

InChI=1S/C10H12N4O/c1-2-3-4-12-10(15)9-7-13-8(5-11)6-14-9/h6-7H,2-4H2,1H3,(H,12,15)

InChI Key

ZGOUSJHMZMKQBG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=NC=C(N=C1)C#N

Origin of Product

United States

Biological Activity

N-butyl-5-cyanopyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C10H12N4OC_{10}H_{12}N_4O and a molecular weight of approximately 220.23 g/mol. The structure includes a pyrazine ring with a cyano group and a carboxamide functional group, which contributes to its lipophilicity and biological interactions. The presence of the butyl group enhances solubility, potentially affecting its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrazine derivatives. The general synthetic route can be summarized as follows:

  • Formation of the Pyrazine Ring : Starting materials undergo cyclization to form the pyrazine core.
  • Introduction of Functional Groups : The cyano and carboxamide groups are introduced through nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including Mycobacterium species. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, potentially through mechanisms that disrupt cell wall synthesis or inhibit key metabolic enzymes .

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis1.56 - 6.25 µg/mL
Mycobacterium kansasii3.13 µg/mL
Mycobacterium avium12.5 µg/mL

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Preliminary studies suggest it may inhibit the proliferation of various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MDA-MB-231 (Triple-Negative)0.87 - 12.91
MCF7 (Breast Cancer)1.75 - 9.46

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Pyrazine Core : Essential for antimicrobial activity.
  • Cyano Group : Enhances binding affinity to biological targets.
  • Butyl Substitution : Increases lipophilicity, which may improve membrane permeability.

Comparative studies with similar compounds have shown that variations in substituents can significantly alter biological activity, indicating the importance of careful structural modifications in drug design .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimycobacterial Activity : A study demonstrated that derivatives with similar structures exhibited MIC values comparable to existing antimycobacterial agents, suggesting potential as a new treatment for tuberculosis .
  • Cancer Treatment : In vivo studies indicated that compounds with similar pyrazine structures inhibited tumor growth in mouse models, supporting further investigation into their use as anticancer agents .

Scientific Research Applications

Pharmaceutical Applications

Due to its biological activity, N-butyl-5-cyanopyrazine-2-carboxamide may serve as a lead compound in drug development for treating infections or cancer. Compounds containing pyrazine rings often demonstrate antibacterial properties, potentially by interfering with bacterial cell wall synthesis or acting as enzyme inhibitors.

Antimicrobial activity

  • In vitro studies suggest that this compound has potential as an antimicrobial agent against various pathogens, including Mycobacterium species.
  • Substituted N-benzylpyrazine-2-carboxamides have been investigated for antimycobacterial, antifungal, and antibacterial activity . For instance, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide has shown antimycobacterial activity against Mycobacterium tuberculosis .

Anticancer Studies

  • This compound exhibits significant biological activity, particularly in anticancer studies.
  • N-Benzylpyrazine-2-carboxamide derivatives have exhibited potential anticancer activity.

Interaction Studies

  • Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking and surface plasmon resonance can be employed to evaluate these interactions, providing insights into the mechanism of action at a molecular level. Preliminary studies suggest that this compound may interact with key enzymes involved in bacterial metabolism, which could explain its antimicrobial efficacy.

Structural Analogs

Several compounds share structural similarities with this compound. The table below compares some of these compounds, highlighting their unique features and biological activities:

Compound NameStructure FeaturesBiological Activity
5-Cyanopyrazine-2-carboxylic acidContains carboxylic acid instead of amideAntimicrobial properties
N-Benzylpyrazine-2-carboxamideBenzyl substitution on nitrogenPotential anticancer activity
6-Chloropyrazine-2-carboxamideChlorine substituent on pyrazine ringIncreased lipophilicity and activity
N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamideTrifluoromethyl substitutionEnhanced biological activity

This compound stands out due to its specific butyl substitution, which enhances its solubility and potentially alters its interaction profile with biological targets compared to other similar compounds. This structural modification could lead to improved pharmacokinetic properties, making it a valuable candidate for further research and development in medicinal chemistry.

Other pyrazine derivatives

Other research on pyrazine derivatives reveals a range of applications and activities:

  • Substituted N-benzylpyrazine-2-carboxamides have shown antimycobacterial activity, with some compounds exhibiting comparable activity to pyrazinamide against Mycobacterium tuberculosis . These compounds have also been tested for antifungal, antibacterial, and photosynthesis-inhibiting activity .
  • Amidoximes, related to pyrazine derivatives, have been studied as antithrombotic agents . Ximelagatran, an amidoxime prodrug, was developed as a direct thrombin inhibitor for oral application but was later withdrawn due to hepatotoxicity .

Chemical Reactions Analysis

Key Steps:

  • Pyrazine Core Preparation :

    • Derived from substituted pyrazinecarboxylic acids or chlorides. For example, 5-cyanopyrazine-2-carboxylic acid chloride serves as a precursor .

  • Amidation :

    • Reaction of 5-cyanopyrazine-2-carbonyl chloride with butylamine under mild conditions (room temperature, inert solvent like dichloromethane) .

    • Typical yields range from 59% to 91% for analogous pyrazinecarboxamides .

Example Reaction:

5-Cyanopyrazine-2-carbonyl chloride+ButylamineN-Butyl-5-cyanopyrazine-2-carboxamide+HCl\text{5-Cyanopyrazine-2-carbonyl chloride} + \text{Butylamine} \rightarrow \text{this compound} + \text{HCl}

Conditions :

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Temperature: 20–25°C.

  • Reaction Time: 3–7 hours .

Hydrogenation of the Pyrazine Ring

The pyrazine ring undergoes catalytic hydrogenation to form piperazine derivatives, a reaction demonstrated in structurally similar compounds .

Reaction Pathway:

This compoundRaney Co, H270–130°CN-Butyl-5-cyanopiperazine-2-carboxamide\text{this compound} \xrightarrow[\text{Raney Co, H}_2]{\text{70–130°C}} \text{N-Butyl-5-cyanopiperazine-2-carboxamide}

Conditions :

  • Catalyst: Raney cobalt (1–30 wt% relative to substrate).

  • Pressure: 10–50 atm H2_2.

  • Solvent: Methanol, ethanol, or water.

  • Yield: ~96–98% for analogous tert-butyl derivatives .

Notes :

  • Prolonged reaction times (>5 hours) or higher temperatures (>130°C) may reduce selectivity due to side reactions .

Hydrolysis of the Cyano Group

The nitrile group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (H2_2SO4_4/H2_2O):

    C≡NCONH2(Amide formation)\text{C≡N} \rightarrow \text{CONH}_2 \quad \text{(Amide formation)}
    • Example: Sulfuric acid (80% aqueous) at 20–40°C converts nitriles to carboxamides in ~44–91% yields .

  • Basic Hydrolysis (NaOH/H2_2O):

    C≡NCOONa+(Carboxylic acid salt)\text{C≡N} \rightarrow \text{COO}^- \text{Na}^+ \quad \text{(Carboxylic acid salt)}
    • Requires reflux conditions (100–120°C).

Substitution Reactions

The electron-deficient pyrazine ring facilitates nucleophilic substitution, though this is highly dependent on the presence of leaving groups (e.g., Cl at position 6). For example:

N-Butyl-5-cyano-6-chloropyrazine-2-carboxamide+AmineN-Butyl-5-cyano-6-alkylaminopyrazine-2-carboxamide\text{N-Butyl-5-cyano-6-chloropyrazine-2-carboxamide} + \text{Amine} \rightarrow \text{N-Butyl-5-cyano-6-alkylaminopyrazine-2-carboxamide}

Conditions :

  • Solvent: Ethanol or methanol.

  • Temperature: 20–25°C.

  • Yield: 15–98% for alkylamino derivatives .

Stability Under Biological Conditions

The compound exhibits stability in aqueous media (pH 4–9) but undergoes enzymatic hydrolysis in mammalian systems, releasing cyanide ions under extreme conditions .

Table 2: Hydrogenation of Pyrazine Core

CatalystTemperature (°C)H2_2 Pressure (atm)Yield (%)
Raney Co70–13010–5096–98

Table 3: Hydrolysis of Cyano Group

ConditionProductYield (%)
80% H2_2SO4_4Carboxamide44–91
2M NaOH, refluxCarboxylic acid65–78*

*Inferred from analogous reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-butyl-5-cyanopyrazine-2-carboxamide with structurally related pyrazine carboxamides, focusing on substituent effects, synthesis, and inferred properties.

Substituent Effects and Physicochemical Properties

Compound Name Position 5 Substituent Carboxamide Group Melting Point (°C) Key Properties Source
5-Chloro-N-phenylpyrazine-2-carboxamide Chlorine (-Cl) Phenyl Not reported High electrophilicity due to Cl; moderate yields (18–89%)
5-(Butylamino)-N-(3-TFM-phenyl)pyrazine-2-carboxamide Butylamino (-NH-C₄H₉) 3-Trifluoromethylphenyl 141–142 Enhanced lipophilicity; antimycobacterial activity
N-Benzyl-5-(tert-butyl)-6-Cl-pyrazine-2-carboxamide tert-Butyl (-C(CH₃)₃), Cl Benzyl Not reported Bulky substituents may reduce solubility
This compound Cyano (-CN) n-Butyl Inferred: 150–160 High polarity (CN); balanced lipophilicity (n-butyl) N/A

Key Observations:

  • Cyano vs. Chlorine/Butylamino Groups: The cyano group is a strong electron-withdrawing substituent, likely increasing polarity and hydrogen-bonding capacity compared to chlorine or alkylamino groups. This could enhance binding affinity in biological targets but reduce membrane permeability .

Preparation Methods

Sulfuric Acid-Mediated Alkylation of Cyanopyrazines

The reaction of 2-cyanopyrazine with tert-butyl alcohol in concentrated sulfuric acid is a benchmark process. Key parameters include:

  • Molar ratios : 3.3–5 moles of sulfuric acid per mole of cyanopyrazine.
  • Temperature : 0–20°C to minimize decomposition.
  • Solvent : Acetic acid or aqueous sulfuric acid.

Example protocol :

  • Combine 2-cyanopyrazine (31.5 g, 0.30 mol) with 80% aqueous H₂SO₄ (150 g) and acetic acid (71 g).
  • Add isobutylene (16.5 g, 0.29 mol) dropwise at 20–40°C over 8 hours.
  • Neutralize with NaOH, isolate via filtration, and purify by recrystallization (yield: 91.9%).

Hydrogenation to Piperazinecarboxamides

N-tert-butyl-2-pyrazinecarboxamide undergoes hydrogenation using Raney cobalt under 10–50 atm H₂ at 70–130°C. Critical factors:

  • Catalyst loading : 1–30 wt% Raney cobalt.
  • Solvents : Methanol, ethanol, or water.

Optimized conditions :

  • 5.1 × 10³ kPa H₂ pressure.
  • 96.8% yield of N-tert-butyl-2-piperazinecarboxamide at 97.5% purity.

Adaptation of Methods for N-Butyl-5-Cyanopyrazine-2-Carboxamide

Challenges in n-Butyl Group Introduction

Unlike tert-butyl, n-butyl’s linear structure increases steric hindrance during alkylation. Direct substitution with n-butyl alcohol under acidic conditions may require:

  • Higher temperatures (40–60°C) to overcome kinetic barriers.
  • Prolonged reaction times (12–24 hours).
  • Co-solvents like toluene to improve miscibility.

Proposed Synthetic Route

  • Synthesis of 5-cyano-N-tert-butylpyrazine-2-carboxamide :
    • Alkylate 5-cyanopyrazine-2-carboxylic acid with tert-butyl alcohol/H₂SO₄.
  • Transalkylation to n-butyl derivative :
    • React tert-butyl intermediate with n-butylamine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
    • Limitation : No literature precedents; theoretical yields require validation.

Experimental Data and Optimization Tables

Table 1. Alkylation of Cyanopyrazines with tert-Butyl Alcohol

Parameter Optimal Range Yield (%) Purity (%)
H₂SO₄ (moles) 3.3–5 per cyanopyrazine 78.2–91.9 95–97.5
Temperature (°C) 0–20 73.6–91.9 93–97
Reaction time (hours) 3–8 78–92 94–97

Table 2. Hydrogenation with Raney Cobalt

Parameter Optimal Range Yield (%)
Pressure (kPa) 1.0 × 10³–5.1 × 10³ 96.8
Temperature (°C) 70–130 95–97
Catalyst loading (wt%) 10–30 94–97

Q & A

Q. What are the recommended synthetic routes for N-butyl-5-cyanopyrazine-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves condensation of pyrazine-2-carboxylic acid derivatives with N-butylamine. A common approach uses coupling agents like triphenylphosphite to activate the carboxylic acid group, followed by reaction with the amine under inert conditions (e.g., nitrogen atmosphere). Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, focusing on pyrazine ring protons (δ 8.5–9.5 ppm) and carboxamide NH signals (δ 6.5–7.5 ppm).
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
  • Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]+^+ for C11_{11}H13_{13}N4_4O: 233.1) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies recommend:

  • Short-term : Store at 2–8°C in anhydrous DMSO or ethanol to prevent hydrolysis.
  • Long-term : Lyophilize and store under argon at -20°C. Monitor degradation via HPLC every 6 months, focusing on cyanopyrazine hydrolysis byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols:

  • Use isogenic cell lines and matched controls.
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Cross-reference with structural analogs (e.g., pyrazine-2-carboxamides with substituted benzimidazoles) to isolate substituent effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pyrazine carboxamide derivatives?

Methodological Answer:

  • Systematic Substituent Variation : Replace the N-butyl group with alkyl/aryl amines to assess steric/electronic impacts.
  • Crystallography : Resolve X-ray structures (e.g., analogs in ) to correlate binding modes with activity.
  • QSAR Modeling : Use DFT calculations to predict logP and polar surface area, linking physicochemical properties to permeability .

Q. How can computational methods predict biological targets for this compound?

Methodological Answer:

  • Molecular Docking : Screen against kinase or protease libraries (e.g., PDB) using AutoDock Vina. Prioritize targets with high-affinity poses (ΔG < -8 kcal/mol).
  • Phylogenetic Analysis : Compare binding sites across homologs to identify conserved interaction motifs.
  • Validate predictions via knock-down/overexpression assays in relevant disease models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.